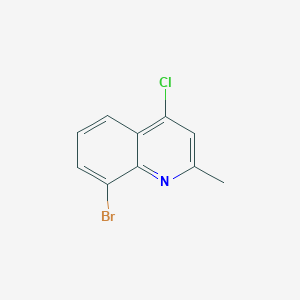

8-Bromo-4-chloro-2-methylquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

8-bromo-4-chloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVHWORPDUOWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354310 | |

| Record name | 8-Bromo-4-chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-07-6 | |

| Record name | 8-Bromo-4-chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-4-chloro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Bromo-4-chloro-2-methylquinoline physical and chemical characteristics

An In-depth Technical Guide to 8-Bromo-4-chloro-2-methylquinoline

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its properties, synthesis, and potential applications, presenting quantitative data in structured tables and outlining experimental methodologies.

Core Physical and Chemical Properties

This compound is a halogenated heterocyclic compound belonging to the quinoline family.[1] Its specific substitution pattern, with a bromine atom at the 8-position, a chlorine atom at the 4-position, and a methyl group at the 2-position, imparts distinct chemical properties and reactivity.[2] This compound is typically a solid at room temperature and is used as a building block in organic synthesis.[3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1201-07-6 | [3][4] |

| Molecular Formula | C₁₀H₇BrClN | [3][4][5] |

| Molecular Weight | 256.53 g/mol | [2][3][4] |

| Appearance | Solid | |

| Purity | ≥97% | [3] |

| InChI | 1S/C10H7BrClN/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3 | [6] |

| SMILES | Cc1cc(Cl)c2cccc(Br)c2n1 | [6] |

| Storage Conditions | Room temperature | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multi-step organic reactions. While specific proprietary methods may vary, a plausible synthetic route involves the construction of the quinoline core followed by halogenation. One reported method involves the reaction of 2-methylaniline, 4-chloroacetophenone, and elemental bromine.[2] A generalized workflow for the synthesis of substituted quinolines often follows principles of the Combes quinoline synthesis or similar cyclization reactions.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, starting from key precursors.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Methodology (Hypothetical)

The following protocol is a representative, hypothetical methodology based on established chemical principles for the synthesis of similar quinoline derivatives.

-

Step 1: Synthesis of 8-Bromo-4-hydroxy-2-methylquinoline (via Gould-Jacobs Reaction)

-

To a flask containing 2-bromoaniline, add an equimolar amount of ethyl acetoacetate.

-

The mixture is heated, typically in the range of 100-140°C, to facilitate the initial condensation reaction, forming an enamine intermediate.

-

The intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250°C to induce cyclization.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried.

-

-

Step 2: Synthesis of this compound

-

The crude 8-Bromo-4-hydroxy-2-methylquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃).

-

The mixture is heated to reflux for several hours until the starting material is consumed (monitored by Thin Layer Chromatography).

-

After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃.

-

The resulting mixture is neutralized with a base (e.g., sodium bicarbonate solution), leading to the precipitation of the crude product.

-

The solid is collected, washed with water, and can be further purified by recrystallization or column chromatography to yield the final product.

-

Reactivity and Potential Applications

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The presence of two distinct halogen atoms (bromine and chlorine) at different positions on the quinoline ring allows for selective functionalization through various cross-coupling reactions.

Role in Drug Discovery

Substituted quinolines are a well-known class of compounds with a broad spectrum of biological activities. This specific molecule is investigated as a precursor for compounds with potential antimicrobial and anticancer properties.[1][2] The core structure can be modified to interact with various biological targets, such as enzymes or DNA, potentially inhibiting cancer cell proliferation or microbial growth.[2]

Caption: Role as a versatile intermediate for developing new chemical entities.

Spectral Data

Characterization of this compound is typically performed using various spectroscopic methods to confirm its structure and purity. While specific spectra are proprietary to suppliers, data for 1H NMR, IR, and Mass Spectrometry are generally available upon request from commercial vendors.[7][8][9]

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group protons.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (256.53 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would display absorption bands corresponding to C-H, C=C, and C=N stretching vibrations within the aromatic quinoline core, as well as C-Br and C-Cl stretching vibrations.[8]

Safety and Handling

This compound is classified as a hazardous substance. It is designated as acutely toxic if swallowed and can cause serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

-

Hazard Codes: H301 (Toxic if swallowed), H318 (Causes serious eye damage).

-

Signal Word: Danger.

References

- 1. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 2. Buy this compound | 1201-07-6 [smolecule.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. PubChemLite - this compound (C10H7BrClN) [pubchemlite.lcsb.uni.lu]

- 7. This compound(1201-07-6) 1H NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 1201-07-6|this compound|BLD Pharm [bldpharm.com]

Spectral Analysis of 8-Bromo-4-chloro-2-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral data for the compound 8-Bromo-4-chloro-2-methylquinoline (CAS No: 1201-07-6). Due to the limited availability of public experimental spectral data for this specific molecule, this document focuses on predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside established experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by offering insights into the anticipated spectral characteristics and the methodologies for their empirical determination.

Introduction

This compound is a halogenated derivative of quinoline. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds. The presence of bromo, chloro, and methyl substituents on the quinoline ring system is expected to significantly influence its physicochemical properties and biological activity. Accurate structural elucidation and characterization are paramount in the development of novel therapeutics, and techniques such as NMR and mass spectrometry are indispensable tools in this endeavor. This guide outlines the predicted spectral data for this compound and provides generalized experimental protocols for obtaining such data.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and are intended to be a guide for spectral assignment.

Note: Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.3 - 7.5 | Singlet | - |

| H-5 | ~7.9 - 8.1 | Doublet | ~8.0 |

| H-6 | ~7.5 - 7.7 | Triplet | ~7.8 |

| H-7 | ~7.8 - 8.0 | Doublet | ~7.5 |

| CH₃ (at C-2) | ~2.6 - 2.8 | Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 - 162 |

| C-3 | ~122 - 126 |

| C-4 | ~145 - 149 |

| C-4a | ~148 - 152 |

| C-5 | ~128 - 132 |

| C-6 | ~126 - 130 |

| C-7 | ~130 - 134 |

| C-8 | ~118 - 122 |

| C-8a | ~140 - 144 |

| CH₃ (at C-2) | ~23 - 27 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇BrClN), the presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum.

Table 3: Predicted Mass Spectrometry Data for this compound [1]

| Adduct | m/z (mass-to-charge ratio) |

| [M]⁺ | 254.94449 |

| [M+H]⁺ | 255.95232 |

| [M+Na]⁺ | 277.93426 |

| [M+K]⁺ | 293.90820 |

| [M+NH₄]⁺ | 272.97886 |

| [M-H]⁻ | 253.93776 |

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectra of organic compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

¹H NMR Spectrum Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

-

¹³C NMR Spectrum Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Ionization:

-

Fragmentation:

-

The high energy of the molecular ion often leads to its fragmentation into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure.

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound. While experimental data is currently scarce in the public domain, the predicted NMR and mass spectrometry data, along with the detailed experimental protocols, offer a valuable starting point for researchers. The provided information will aid in the design of experiments for the synthesis and characterization of this and related quinoline derivatives, ultimately supporting the advancement of drug discovery and development programs.

References

8-Bromo-4-chloro-2-methylquinoline: A Technical Whitepaper on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic applications of 8-Bromo-4-chloro-2-methylquinoline, a halogenated quinoline derivative. While specific biological data for this compound is limited in publicly accessible literature, this paper extrapolates its potential based on the well-documented activities of structurally related quinoline compounds. This document covers the core chemical properties, plausible synthetic routes, and potential pharmacological activities, with a focus on its prospective role in anticancer and antimicrobial research. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further investigation into this promising scaffold.

Introduction

Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] The quinoline scaffold's ability to interact with diverse biological targets has led to its incorporation in drugs for cancer, malaria, and bacterial infections.[1][2] The strategic placement of substituents, such as halogens and methyl groups, on the quinoline ring can significantly modulate the molecule's physicochemical properties, influencing its pharmacokinetic profile and target specificity.[1][3]

This compound (CAS No. 1201-07-6) is a multifunctional heterocyclic compound featuring three distinct reactive sites: a bromo substituent at the 8-position, a chloro group at the 4-position, and a methyl group at the 2-position.[4] These sites offer opportunities for a variety of chemical modifications, making it a versatile building block for the synthesis of diverse chemical libraries for drug discovery.[4] The chloro group is amenable to nucleophilic aromatic substitution, while the bromo group can participate in palladium-catalyzed cross-coupling reactions.[3][4]

This whitepaper will explore the potential therapeutic uses of this compound, drawing on data from analogous compounds to highlight its promise as a scaffold for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1201-07-6 | [5] |

| Molecular Formula | C₁₀H₇BrClN | [5] |

| Molecular Weight | 256.53 g/mol | [5] |

| Physical Form | Solid | |

| InChI Key | SDVHWORPDUOWDV-UHFFFAOYSA-N | [5] |

| SMILES | Cc1cc(Cl)c2cccc(Br)c2n1 |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic pathway for this compound is outlined below. This multi-step process would likely begin with a substituted aniline, followed by the construction of the quinoline ring and subsequent halogenation.

Caption: A potential synthetic route for this compound.

Experimental Protocol: Synthesis of 8-Bromo-2-methylquinoline (Analogous Precursor)

This protocol is adapted from a known procedure for a closely related precursor and can serve as a starting point for the synthesis of the target compound.[6]

Materials:

-

2-bromoaniline

-

Boric acid

-

18% Hydrochloric acid

-

Crotonaldehyde

-

2-bromonitrobenzene

-

Anhydrous Zinc chloride (ZnCl₂)

-

2-propanol

-

Concentrated ammonia solution (NH₃·H₂O)

Procedure:

-

A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux.[6]

-

A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is slowly added with stirring over 1 hour.[6]

-

The reaction mixture is stirred at 100°C (373 K) for another 2.5 hours.[6]

-

An equimolar amount of anhydrous ZnCl₂ is added with vigorous stirring for 30 minutes.[6]

-

After the reaction is complete, the solution is cooled in an ice bath.

-

The crude brown solid is filtered and washed with 2-propanol.[6]

-

The solid is dissolved in water and neutralized with concentrated NH₃·H₂O solution to a pH of 8.[6]

-

The resulting product is filtered and air-dried.[6]

Potential Therapeutic Applications and Biological Activity

Direct experimental data on the biological activity of this compound is scarce. However, the extensive research on similarly substituted quinolines provides a strong basis for predicting its potential therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Activity

Numerous quinoline derivatives have demonstrated significant potential as anticancer agents.[7] The mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell proliferation and survival pathways.[3][7]

4.1.1. Cytotoxicity Data for Structurally Related Compounds

The following table summarizes the in vitro cytotoxicity data for various brominated quinoline derivatives against several human cancer cell lines. This data serves as a valuable reference for the potential potency of this compound.

| Compound/Derivative | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45 - 9.6 (µg/mL) | [8] |

| 7-chloro-(4-thioalkylquinoline) derivatives (e.g., 47-50, 53, 54, 57, 59-70, 72-82) | CCRF-CEM | 0.55 - 2.74 | [2] |

4.1.2. Potential Signaling Pathways

Quinoline-based anticancer agents often exert their effects by inhibiting critical signaling pathways involved in cancer progression.[3]

Caption: Potential inhibition of cancer-related signaling pathways by quinoline derivatives.

Antimicrobial Activity

Halogenated quinolines are well-documented for their antimicrobial properties.[9] While specific minimum inhibitory concentration (MIC) data for this compound is not available, studies on similar compounds suggest potential efficacy against various bacterial strains.

4.2.1. MIC Data for Structurally Related Compounds

The following table presents MIC values for some quinoline derivatives against different microorganisms, indicating the potential antimicrobial spectrum of this class of compounds.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-based hydroxyimidazolium hybrid 7b | M. tuberculosis H37Rv | 10 | [7] |

| Quinoline-based hydroxyimidazolium hybrids 7c-d | C. neoformans | 15.6 | [7] |

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound's therapeutic potential, the following are detailed protocols for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.[1][8]

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Multichannel pipette

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in the growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution (e.g., 0.5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[8]

Caption: A generalized workflow for the MTT cytotoxicity assay.

Conclusion

This compound presents itself as a compelling scaffold for the development of novel therapeutic agents. Although direct biological data for this specific compound is limited, the extensive body of research on analogous quinoline derivatives strongly suggests its potential in anticancer and antimicrobial applications. The presence of multiple reactive sites allows for extensive chemical modification, enabling the generation of diverse compound libraries for structure-activity relationship studies. The experimental protocols and comparative data presented in this whitepaper provide a solid foundation for researchers to initiate drug discovery programs centered on this promising molecule. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | RUO | Supplier [benchchem.com]

- 5. Buy this compound | 1201-07-6 [smolecule.com]

- 6. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Anticancer and Antimicrobial Properties of Quinoline Compounds

Introduction

Quinoline, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridine ring.[1][2] This scaffold is a prominent and versatile motif in medicinal chemistry, forming the core of numerous natural, semi-synthetic, and synthetic compounds with a broad spectrum of pharmacological activities.[3][4] Quinoline and its derivatives have garnered significant interest due to their proven efficacy as anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral agents.[5][6][7] The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological activity, making it a "privileged scaffold" in drug discovery.[8] This guide provides a comprehensive overview of the anticancer and antimicrobial properties of quinoline compounds, focusing on their mechanisms of action, structure-activity relationships, quantitative data, and the experimental protocols used for their evaluation.

Anticancer Properties of Quinoline Compounds

Quinoline-based compounds have emerged as promising candidates for cancer therapy, exhibiting potent activity against a wide range of cancer cell lines, including those of the breast, colon, lung, and kidney.[5][9] Their anticancer effects are exerted through diverse and often multi-targeted mechanisms of action.[1][5] Several quinoline-based drugs, such as Bosutinib (a Src/Abl kinase inhibitor), Lenvatinib (a multi-kinase inhibitor), and Camptothecin derivatives (Topoisomerase I inhibitors), are already in clinical use, underscoring the therapeutic potential of this scaffold.[8][9][10]

Mechanisms of Action

The anticancer activity of quinoline derivatives stems from their ability to interfere with critical cellular processes required for tumor growth and survival.[11] Key molecular targets and mechanisms include:

-

Inhibition of Protein Kinases: Many quinoline derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in proliferation, survival, and angiogenesis.[6] Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF) receptors, c-Met, and Src-Abl nonreceptor tyrosine kinases.[10][12] The constitutive activation of these kinases is a hallmark of many cancers.[12]

-

Tubulin Polymerization Inhibition: Some quinoline compounds bind to tubulin at the colchicine binding site, disrupting microtubule dynamics.[4][6][13] This interference with the microtubule assembly leads to cell cycle arrest in the G2/M phase, followed by the induction of apoptosis.[13][14]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows certain derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription.[1][12] Furthermore, they can inhibit topoisomerase I and II, enzymes essential for relieving torsional stress in DNA during replication, leading to DNA strand breaks and cell death.[4][12]

-

Induction of Apoptosis: Quinoline compounds can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways.[9] This can be achieved by activating p53 transcriptional activity, upregulating pro-apoptotic proteins like Bax, and generating reactive oxygen species (ROS).[9][15][16]

-

Inhibition of Other Key Enzymes: Other targeted enzymes include histone deacetylases (HDACs) and human dihydroorotate dehydrogenase (hDHODH), which are involved in epigenetic regulation and pyrimidine biosynthesis, respectively.[6][17]

Signaling Pathway Inhibition

Quinoline derivatives frequently target interconnected signaling pathways that are aberrantly activated in cancer, such as the PI3K/Akt/mTOR and Ras/Raf/MEK cascades.[10] By inhibiting key nodes like EGFR, c-Met, or PI3K, these compounds can effectively shut down downstream signals promoting cell proliferation and survival.[10][13]

Quantitative Data: In Vitro Anticancer Activity

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process (e.g., cell proliferation) by 50%. The following table summarizes the IC50 values for various quinoline derivatives against several human cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| Indole-Quinoline Hybrid (Compound 2) | K562 | Leukemia | 2.09 | [12] |

| 4-Anilinoquinoline (Compound 14h) | Various | Multiple | 0.0015 - 0.0039 | [18] |

| 7-Chloro-4-quinolinylhydrazone | HL-60 | Leukemia | 0.314 (µg/cm³) | [1] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | Leukemia | 19.88 (µg/ml) | [1] |

| Quinoline-Chalcone (Compound 12e) | MGC-803 | Gastric Cancer | 1.38 | [15] |

| Quinoline-Chalcone (Compound 12e) | HCT-116 | Colon Cancer | 5.34 | [15] |

| Quinoline-Chalcone (Compound 12e) | MCF-7 | Breast Cancer | 5.21 | [15] |

| 91b1 | A549 | Lung Carcinoma | 9.85 | [19] |

| Anlotinib | PC-9 | Non-Small Cell Lung Cancer | 8.06 | [19] |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) | Various | Multiple | < 1.0 | [16] |

| Pyridin-2-one derivative (4c) | Various | Multiple | GI50 < 1.0 | [14] |

| Thieno[3,2-c]quinoline derivative (41) | K562 | Leukemia | 0.15 | [10] |

Antimicrobial Properties of Quinoline Compounds

The quinoline scaffold is the foundation for the quinolone class of antibiotics, which are widely used to treat bacterial infections.[2] These synthetic agents exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2] Research continues to explore novel quinoline derivatives to combat the growing threat of antimicrobial resistance.[20][21][22]

Mechanisms of Action

Quinolones are bactericidal, meaning they actively kill bacteria.[23] Their primary mechanism involves the inhibition of key enzymes required for bacterial DNA synthesis.[23][24]

-

DNA Gyrase and Topoisomerase IV Inhibition: In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is Topoisomerase IV. These enzymes are crucial for managing DNA supercoiling, replication, and chromosome segregation. By inhibiting them, quinolones cause breaks in the bacterial chromosome, leading to a rapid cessation of DNA synthesis and ultimately, cell death.[23][25]

-

Peptide Deformylase (PDF) Inhibition: Some novel quinoline derivatives have been designed to inhibit peptide deformylase, an essential bacterial enzyme involved in protein maturation that is absent in mammals, making it an attractive target for selective antibacterial agents.[26][27]

-

Membrane Disruption: The hydrophobic and aromatic nature of the quinoline ring can facilitate interactions with microbial cell membranes, compromising their integrity and permeability, which can contribute to cell lysis.[24]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial activity of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Compound/Derivative Class | Microbial Strain | Strain Type | MIC Value (µg/mL) | Reference |

| Quinoline Derivative (11) | S. aureus | Gram-positive | 6.25 | [2] |

| Quinoline Derivative (62) | E. coli | Gram-negative | 3.125 - 6.25 (nmol/mL) | [2] |

| Quinoline-based amide (3c) | S. aureus | Gram-positive | 2.67 | [24] |

| Quinolinequinone (QQ1, QQ4, etc.) | S. aureus | Gram-positive | 1.22 (mg/L) | |

| Quinolinequinone (QQ10) | Candida albicans | Fungus | 1.22 (mg/L) | [28] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | Bacillus cereus | Gram-positive | 3.12 - 50 | [27] |

| Quinolidene-rhodanine conjugate (31) | M. tuberculosis H37Ra (active) | Acid-fast Bacteria | IC50 = 1.9 | [21] |

| Oxazino quinoline derivative (5d) | Various | G+ and G- | 0.125 - 8 |

Experimental Protocols

Evaluating the therapeutic potential of novel quinoline compounds requires a structured workflow of in vitro and in vivo assays.

Experimental Workflow: In Vitro Anticancer Screening

The initial assessment of anticancer activity typically involves screening compounds against a panel of cancer cell lines to determine their cytotoxicity.

Protocol 1: In Vitro Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[19]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000–10,000 cells per well. The plates are then incubated for 24 hours in a humidified atmosphere (e.g., 37°C, 5% CO2) to allow for cell attachment.[19]

-

Compound Treatment: The culture medium is removed and replaced with fresh medium containing various concentrations of the quinoline compounds (typically in a serial dilution). A control group (vehicle only) and a blank (medium only) are included. The plates are incubated for an additional 48 to 72 hours.[19]

-

MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well (approximately 10% of the total volume) and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

Analysis: The absorbance of the treated wells is compared to the untreated control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Broth Microdilution Assay for MIC Determination

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Compound Preparation: A stock solution of the quinoline compound is prepared and serially diluted (usually two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial or fungal suspension. A positive control well (inoculum without compound) and a negative control well (medium only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. The result can also be read using a plate reader.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. neuroquantology.com [neuroquantology.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 8. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijrpr.com [ijrpr.com]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijmphs.com [ijmphs.com]

- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 14. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 15. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Enoxacin - Wikipedia [en.wikipedia.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Chemistry and Mechanism of Action of the Quinolone Antibacterials | Semantic Scholar [semanticscholar.org]

- 26. tandfonline.com [tandfonline.com]

- 27. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanisms of Action of Halogenated Quinolines: A Technical Guide

Abstract: Halogenated quinolines are a versatile class of heterocyclic compounds with a long history in medicine, demonstrating a broad spectrum of therapeutic activities. This technical guide provides an in-depth exploration of the core mechanisms of action for distinct classes of halogenated quinolines, including their roles as antimalarial, amebicidal, anticancer, antiviral, and antibacterial agents. The primary mechanisms discussed include the inhibition of heme detoxification in Plasmodium falciparum by 4-aminoquinolines like chloroquine, the disruption of protein synthesis by quinoline-4-methanols such as mefloquine, and the metal ion chelation and ionophore activity of 8-hydroxyquinolines like iodoquinol and clioquinol, which also underpins their anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the critical pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Halogenated Quinolines

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry. The addition of halogen atoms (F, Cl, Br, I) to this core can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to the development of several clinically significant halogenated quinolines. They are broadly categorized based on the substitution pattern on the quinoline ring, with the most prominent classes being 4-aminoquinolines (e.g., Chloroquine), quinoline-4-methanols (e.g., Mefloquine), and 8-hydroxyquinolines (e.g., Clioquinol, Iodoquinol).[1] Initially developed for infectious diseases like malaria and amebiasis, the therapeutic applications for these compounds have expanded, with significant research into their potential as anticancer and neuroprotective agents.[2][3] This guide elucidates the distinct and often multifaceted molecular mechanisms that drive their therapeutic effects.

Antimalarial Mechanisms of Action

The primary target for many quinoline-based antimalarials is the intraerythrocytic stage of the Plasmodium parasite, where it digests host hemoglobin for essential amino acids.[4][5] This process, however, releases large quantities of toxic free heme (ferriprotoporphyrin IX), which the parasite must neutralize to survive.[6][7]

The Plasmodium Heme Detoxification Pathway

Inside its acidic digestive vacuole, the parasite polymerizes the toxic soluble heme into a non-toxic, insoluble crystalline pigment called hemozoin.[6][8] This biocrystallization process is an essential detoxification pathway and a prime target for antimalarial drugs.[4][7][9] Several parasite-specific proteins, such as Heme Detoxification Protein (HDP) and Histidine-rich protein (HRP) II, are believed to mediate this process.[7][9]

4-Aminoquinolines (e.g., Chloroquine)

Chloroquine, a weak base, readily diffuses into the acidic digestive vacuole of the parasite, where it becomes protonated and trapped, accumulating to high concentrations.[8][10][11] Its primary antimalarial action stems from the inhibition of hemozoin formation.[12][13] Chloroquine binds to heme, forming a toxic complex that prevents the polymerization of heme into hemozoin.[8][14] This leads to the accumulation of toxic free heme, which damages parasite membranes, inhibits enzymes, and generates reactive oxygen species, ultimately causing parasite death.[8][10][15]

Quinoline-4-methanols (e.g., Mefloquine)

While early studies suggested mefloquine might also interfere with heme detoxification, its primary mechanism of action is now understood to be distinct from that of chloroquine.[14][16][17] Mefloquine acts as a blood schizonticide by targeting the 80S ribosome of the P. falciparum parasite, thereby inhibiting protein synthesis.[18][19] Cryo-electron microscopy has revealed that mefloquine binds to the GTPase-associated center on the ribosome, stalling translation and leading to parasite death.[18] This cytoplasmic site of action is consistent with resistance mechanisms involving the efflux of the drug from the parasite's cytoplasm.[19]

Amebicidal Mechanisms of Action (8-Hydroxyquinolines)

Halogenated 8-hydroxyquinolines, such as iodoquinol (diiodohydroxyquinoline) and clioquinol (5-chloro-7-iodo-8-quinolinol), are used to treat intestinal amebiasis caused by Entamoeba histolytica.[20][21] Their primary mechanism is believed to be the chelation of essential metal ions.[20][22]

By binding to and sequestering metal ions like ferrous iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺), these drugs disrupt the function of essential metalloenzymes within the parasite.[2][20][22] This interference with critical metabolic pathways inhibits the growth and replication of the amoeba.[23] Iodoquinol is poorly absorbed from the gastrointestinal tract, allowing it to reach high concentrations in the intestinal lumen where it acts against both the trophozoite and cyst forms of the parasite.[24][25]

Anticancer Mechanisms of Action

The metal-binding properties of 8-hydroxyquinolines have led to their investigation as anticancer agents, with clioquinol being a prominent example.[26][27] Its anticancer activity is multifaceted, involving the disruption of several key cellular processes.[22][26]

-

Metal Ionophore Activity: Clioquinol acts as a zinc and copper ionophore, transporting these metal ions across cellular membranes and disrupting their intracellular homeostasis.[26][28]

-

Proteasome Inhibition: It inhibits the 26S proteasome, a complex responsible for degrading ubiquitinated proteins.[26][27][29] This leads to the accumulation of misfolded proteins and triggers apoptosis (programmed cell death).

-

Inhibition of Signaling Pathways: Clioquinol has been shown to suppress critical cancer-promoting signaling pathways, including NF-κB and mTOR.[27]

-

Induction of Apoptosis: Through mechanisms including proteasome inhibition and the generation of oxidative stress, clioquinol induces apoptosis in various cancer cell lines.[28]

Other Therapeutic Actions

Antiviral Action (e.g., Chloroquine)

Chloroquine exhibits broad-spectrum antiviral effects against some viruses. It functions by increasing the pH in late endosomes and lysosomes.[8] Since many viruses require a low pH environment to uncoat and release their genetic material into the host cell cytoplasm, this alkalinization of endosomal compartments effectively traps the virus and prevents infection.[8]

Antibacterial and Anti-biofilm Action

Emerging research has identified halogenated quinolines as a promising class of antibacterial agents, particularly against drug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[30][31] A key finding is their ability to eradicate bacterial biofilms, which are notoriously tolerant to conventional antibiotics.[30] Synthetic modifications to the quinoline scaffold are being explored to optimize this activity.[30][31]

Quantitative Data Summary

The biological activity of halogenated quinolines is concentration-dependent. The following table summarizes representative quantitative data for clioquinol's anticancer effects, illustrating its potency in the low micromolar range across various cancer cell lines.

| Compound | Cancer Cell Line | Assay Type | IC₅₀ Value (μM) | Reference |

| Clioquinol | PC-3 (Prostate) | Cell Viability | ~2.5 | [32] |

| Clioquinol | DU145 (Prostate) | Cell Viability | ~5.0 | [32] |

| Clioquinol | MCF-7 (Breast) | Cell Viability | ~3.0 | [32] |

| Clioquinol | MDA-MB-231 (Breast) | Cell Viability | ~4.0 | [32] |

| Clioquinol | HCT116 (Colon) | Cell Viability | ~2.0 | [32] |

Note: IC₅₀ values can vary based on specific experimental conditions, including incubation time and cell density.

Key Experimental Protocols

Hemozoin Inhibition Assay (β-Hematin Formation Assay)

This assay spectrophotometrically measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from a heme solution, mimicking the process in the parasite's digestive vacuole.

Methodology:

-

A solution of hemin chloride is prepared in a suitable solvent like DMSO.

-

The test compound (halogenated quinoline) at various concentrations is added to the hemin solution in a microplate.

-

The polymerization reaction is initiated by adding an acidic buffer (e.g., sodium acetate, pH 4.8) and the plate is incubated.

-

After incubation, the plate is centrifuged to pellet the insoluble β-hematin.

-

The supernatant, containing unpolymerized heme, is transferred to a new plate.

-

The amount of soluble heme is quantified by measuring its absorbance (e.g., at 405 nm) after complexing it with pyridine. The degree of inhibition is calculated relative to a no-drug control.[7]

Proteasome Inhibition Assay

This assay uses a fluorogenic substrate to measure the chymotrypsin-like activity of the 20S or 26S proteasome in the presence of an inhibitor.

Methodology:

-

Cell lysates containing active proteasomes or purified 26S proteasome are prepared.

-

The test compound (e.g., clioquinol) is pre-incubated with the lysate or purified enzyme.

-

A specific fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) is added.

-

The reaction is incubated at 37°C.

-

Proteasome activity cleaves the substrate, releasing a fluorescent molecule (AMC).

-

The increase in fluorescence over time is measured using a plate reader. A reduction in the rate of fluorescence increase compared to a control indicates proteasome inhibition.[27]

Conclusion

The halogenated quinolines represent a structurally simple but mechanistically diverse class of therapeutic agents. Their actions range from targeting unique parasitic metabolic pathways, such as heme detoxification in Plasmodium, to modulating fundamental cellular processes like protein synthesis, metal ion homeostasis, and protein degradation. The ability of compounds like clioquinol to engage multiple targets simultaneously underlies their potent anticancer activity and highlights the potential for drug repurposing. A thorough understanding of these core mechanisms is crucial for overcoming resistance, mitigating toxicity, and guiding the rational design of the next generation of quinoline-based therapeutics for a wide array of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. pnas.org [pnas.org]

- 5. memoireonline.com [memoireonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloroquine - Wikipedia [en.wikipedia.org]

- 9. openscholarship.wustl.edu [openscholarship.wustl.edu]

- 10. pharmacyfreak.com [pharmacyfreak.com]

- 11. Chloroquine | PPTX [slideshare.net]

- 12. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinolines interfere with heme-mediated activation of artemisinins [elifesciences.org]

- 14. Ferriprotoporphyrin IX, phospholipids, and the antimalarial actions of quinoline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mefloquine | PPTX [slideshare.net]

- 17. researchgate.net [researchgate.net]

- 18. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 19. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Iodoquinol | Johns Hopkins ABX Guide [hopkinsguides.com]

- 21. Diiodohydroxyquinoline - Wikipedia [en.wikipedia.org]

- 22. What is the mechanism of Clioquinol? [synapse.patsnap.com]

- 23. What is the mechanism of Diiodohydroxyquinoline? [synapse.patsnap.com]

- 24. Iodoquinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 25. youtube.com [youtube.com]

- 26. Feasibility of Repurposing Clioquinol for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. dovepress.com [dovepress.com]

- 28. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to 8-Bromo-4-chloro-2-methylquinoline for Researchers and Drug Development Professionals

An Overview of a Versatile Heterocyclic Building Block

8-Bromo-4-chloro-2-methylquinoline is a halogenated quinoline derivative that serves as a valuable building block in medicinal chemistry and materials science. Its trifunctional nature, featuring bromo, chloro, and methyl groups on the quinoline core, provides multiple reactive sites for the synthesis of a diverse range of more complex molecules. This technical guide offers a comprehensive overview of its commercial availability, physicochemical properties, and its potential applications in the development of novel therapeutic agents, supported by representative experimental protocols and an exploration of relevant biological pathways.

Commercial Availability

A number of chemical suppliers offer this compound, typically for research and development purposes. The following table summarizes some of the key commercial suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |

| Sigma-Aldrich | 1201-07-6 | C₁₀H₇BrClN | 256.53 | Available as "AldrichCPR" grade.[1] |

| Santa Cruz Biotechnology | 1201-07-6 | C₁₀H₇BrClN | 256.53 | Offered for proteomics research.[2] |

| Smolecule | 1201-07-6 | C₁₀H₇BrClN | 256.52 | In stock and available for purchase. |

| Shandong Mopai Biotechnology Co., LTD | 1201-07-6 | C₁₀H₇BrClN | - | Available with a reported purity of 99%. |

| Fisher Scientific | 1201-07-6 | - | - | Distributes the Sigma-Aldrich product. |

| BenchChem | 1201-07-6 | C₁₀H₇BrClN | - | For research use only.[3] |

Physicochemical and Spectral Data

The structural and physical properties of this compound are foundational to its application in chemical synthesis.

| Property | Value |

| CAS Number | 1201-07-6[1][2] |

| Molecular Formula | C₁₀H₇BrClN[1][2] |

| Molecular Weight | 256.53 g/mol [1][2] |

| Physical Form | Solid[1] |

| InChI Key | SDVHWORPDUOWDV-UHFFFAOYSA-N[1] |

| SMILES | Cc1cc(Cl)c2cccc(Br)c2n1[1] |

| Predicted XlogP | 3.9[4] |

Potential Therapeutic Applications and Biological Activity

While specific biological activity data for this compound is not extensively published, the broader class of quinoline derivatives is well-documented for a range of therapeutic effects, including anticancer and antibacterial properties. The presence of halogen atoms on the quinoline ring is often associated with enhanced biological activity.

Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of quinoline derivatives against a variety of cancer cell lines. The proposed mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.

Representative Anticancer Activity of Halogenated Quinoline Derivatives (IC₅₀ values in µM)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6 (rat glioblastoma) | 15.4 | [5] |

| HeLa (human cervical cancer) | 26.4 | [5] | |

| HT29 (human colorectal adenocarcinoma) | 15.0 | [5] | |

| Compound 12e (quinoline-chalcone derivative) | MGC-803 (human gastric cancer) | 1.38 | [6] |

| HCT-116 (human colorectal carcinoma) | 5.34 | [6] | |

| MCF-7 (human breast adenocarcinoma) | 5.21 | [6] | |

| Compound 13 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline) | MDA-MB-468 (human breast cancer) | - | [7] |

| Compound 91b1 (a novel quinoline derivative) | A549 (human lung carcinoma) | 15.38 | [8] |

| AGS (human gastric adenocarcinoma) | 4.28 | [8] | |

| KYSE150 (human esophageal squamous cell carcinoma) | 4.17 | [8] | |

| KYSE450 (human esophageal squamous cell carcinoma) | 1.83 | [8] |

Antibacterial Potential

Quinolone and fluoroquinolone antibiotics are a well-established class of antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The halogenated quinoline scaffold of this compound suggests its potential as a precursor for novel antibacterial compounds.

Representative Antibacterial Activity of a Quinoline Derivative (MIC values in µg/mL)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 11 (a novel quinoline derivative) | S. aureus | 6.25 | [9] |

Key Signaling Pathways

The anticancer activity of many quinoline derivatives has been attributed to their ability to modulate critical cellular signaling pathways. One of the most frequently implicated is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[6][10]

Experimental Protocols

The following are representative experimental protocols for the synthesis of a related quinoline compound and for the in vitro evaluation of anticancer and antibacterial activities. These protocols can be adapted for studies involving this compound.

Representative Synthesis of a Halogenated Quinoline Derivative

This protocol describes a general method for the synthesis of a halogenated quinoline, which can be adapted for this compound.

Step 1: Synthesis of 4-hydroxy-2-methylquinoline

-

In a reaction vessel, combine 2-aminoacetophenone and diethyl malonate.

-

Heat the mixture under reflux in the presence of a suitable solvent (e.g., ethanol) and a catalytic amount of a base (e.g., sodium ethoxide).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a weak acid.

-

Collect the precipitated solid by filtration, wash with a suitable solvent, and dry to yield the 4-hydroxy-2-methylquinoline intermediate.

Step 2: Chlorination to 4-chloro-2-methylquinoline

-

Suspend the 4-hydroxy-2-methylquinoline in phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium carbonate) until a precipitate forms.

-

Collect the solid by filtration, wash with water, and dry.

Step 3: Bromination to this compound

-

Dissolve the 4-chloro-2-methylquinoline in a suitable solvent (e.g., acetic acid).

-

Add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and collect the precipitate.

-

Purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Antibacterial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This compound is a synthetically versatile compound with significant potential as a scaffold for the development of novel anticancer and antibacterial agents. Its utility is underscored by the well-documented biological activities of the broader quinoline class of molecules. The experimental protocols and pathway information provided in this guide offer a foundational resource for researchers looking to explore the therapeutic potential of this and related compounds. Further investigation into the specific biological targets and mechanisms of action of this compound derivatives is warranted to fully realize their potential in drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Unveiling the Anticancer Potential and Molecular Mechanisms of Fangchinoline Against Cholangiocarcinoma Using FTIR Microspectroscopy, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloroquine Suppresses Colorectal Cancer Progression via Targeting CHKA and PFKM to inhibit the PI3K/AKT Pathway and the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. benchchem.com [benchchem.com]

- 9. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Quinoline Derivatives: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] These nitrogen-containing heterocyclic compounds are integral to the development of anticancer, antimalarial, antibacterial, and anti-inflammatory drugs.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives, with a focus on established methods amenable to laboratory-scale preparation and derivatization for drug discovery programs.

Introduction to Quinoline Synthesis

The synthesis of the quinoline scaffold can be achieved through several classic named reactions, each offering a unique pathway to a variety of substituted derivatives. The most prominent among these are the Friedländer annulation, the Skraup synthesis, and the Doebner-von Miller reaction.[1] Modern adaptations of these methods, particularly the use of microwave irradiation, have significantly improved reaction efficiency, offering shorter reaction times and higher yields.[4][5]

Comparative Data of Quinoline Synthesis Methods

The choice of synthetic route depends on the desired substitution pattern, available starting materials, and reaction conditions. Below is a summary of quantitative data for different methods, providing a comparative overview to aid in method selection.

| Synthesis Method | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |

| Friedländer Annulation | 2-Aminobenzophenone, Acetylacetone | Copper-based MOF, Toluene, 100 °C | 2 h | High | [6] |

| 2-Aminoaryl aldehyde/ketone, α-Methylene ketone/aldehyde | ZrCl₄, EtOH/H₂O (1:1), 60 °C | 1.5 h | 92 | [6] | |

| o-Aminobenzaldehyde, Acetaldehyde | Alkali | - | - | [3] | |

| Skraup Synthesis | Aniline, Glycerol, Nitrobenzene | H₂SO₄ | - | 84-91 | [7] |

| 2,6-Diaminotoluene, Glycerol, Arsenic(V) oxide | H₂SO₄, Microwave Irradiation | - | - | [8] | |

| 6-Nitrocoumarin, Glycerol | H₂SO₄, 145-170 °C | 6 h | 14 | [9] | |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | Lewis acids (e.g., SnCl₄) or Brønsted acids (e.g., HCl) | - | - | [10] |

| 2,3-Dimethylaniline, Methyl (3E)-2-oxo-4-phenylbut-3-enoate | TFA, Reflux | - | - | [11] | |

| Microwave-Assisted | Isatin, Ketone, Potassium hydroxide | 20% aqueous ethanol, Microwave Irradiation (12.5 min) | 12.5 min | 50 | [12] |

| 2-Phenylquinoline-4-carboxylic acid, Ethanol, H₂SO₄ | Microwave Irradiation (10 min) | 10 min | 94 | [12] |

Experimental Protocols

Friedländer Annulation Synthesis of a Polysubstituted Quinoline

This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst, a common and efficient method for generating diverse quinoline derivatives.[6]

Materials:

-

2-Aminoaryl ketone (1.0 mmol)

-

α-Methylene ketone (1.2 mmol)

-

Zirconium tetrachloride (ZrCl₄) (10 mol%)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin-layer chromatography (TLC) plates

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 mmol) and the α-methylene ketone (1.2 mmol) in a 1:1 mixture of ethanol and water (5 mL).

-

Add ZrCl₄ (10 mol%) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 1.5 hours.[6]

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure polysubstituted quinoline.

Microwave-Assisted Synthesis of Quinoline-4-carboxylic Acids

This protocol outlines a rapid and efficient synthesis of quinoline-4-carboxylic acids from isatins and ketones using microwave irradiation.[12]

Materials:

-

Isatin (or substituted isatin) (3.4 mmol)

-

Ketone (8.6 mmol)

-

Potassium hydroxide (11 mmol)

-

20% Aqueous ethanol

-

Acetic acid

-

Microwave-safe sealed reaction vessel

-

Microwave reactor

Procedure:

-

In a microwave-safe sealed Teflon vessel, combine the isatin (3.4 mmol), ketone (8.6 mmol), and potassium hydroxide (0.63 g, 11 mmol) in 20% aqueous ethanol (2 mL).[12]

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture for 12.5 minutes.[12]

-

After irradiation, allow the vessel to cool to room temperature.

-

Acidify the reaction mixture with acetic acid.

-

Collect the precipitated product by filtration.

-

Recrystallize the product from ethanol or a methanol-chloroform mixture to obtain the pure quinoline-4-carboxylic acid.

Visualizations

Experimental Workflow for Friedländer Annulation

Caption: A generalized experimental workflow for the Friedländer synthesis of quinoline derivatives.

Quinoline Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway

Quinoline derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[12] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[12][13]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

References

- 1. iipseries.org [iipseries.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. uop.edu.pk [uop.edu.pk]

- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ijmphs.com [ijmphs.com]

- 9. researchgate.net [researchgate.net]

- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 8-Bromo-4-chloro-2-methylquinoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-4-chloro-2-methylquinoline is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its substituted quinoline core is a "privileged scaffold" known to interact with a wide range of biological targets. The presence of reactive bromo and chloro substituents at positions 8 and 4, respectively, allows for diverse chemical modifications, making it an ideal starting material for the synthesis of compound libraries for drug discovery.[1] Research has indicated its potential in the development of novel anticancer and antimicrobial agents.[2] The strategic functionalization of this scaffold enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various therapeutic targets.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in several therapeutic areas, primarily in oncology and infectious diseases. The key to its utility lies in the differential reactivity of the halogen substituents. The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing the introduction of various amine and alkoxy functionalities.[1] The bromo group at the 8-position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, for the installation of aryl, heteroaryl, or amino moieties.[1]

Anticancer Activity

Quinoline derivatives are known to target several signaling pathways implicated in cancer progression, including those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphatidylinositol 3-kinase (PI3K)/Akt.

Potential Signaling Pathways Targeted by Derivatives of this compound:

-

EGFR Signaling Pathway: Inhibition of EGFR, a receptor tyrosine kinase, can block downstream signaling cascades like the Ras/Raf/MEK/ERK pathway, which is crucial for cancer cell proliferation.

-

VEGFR Signaling Pathway: Targeting VEGFR, another receptor tyrosine kinase, can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, survival, and proliferation. Its inhibition is a key strategy in cancer therapy.[3]

While specific IC50 values for direct derivatives of this compound are not extensively reported in publicly available literature, the following table presents data for structurally related brominated quinoline compounds to illustrate their potential as anticancer agents.

Table 1: Anticancer Activity of Representative Bromo-Substituted Quinoline Derivatives

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 5,7-Dibromo-8-hydroxyquinoline | C6 (rat glioblastoma) | 12.3 (µg/mL) | [4] |

| 2 | 7-Bromo-8-hydroxyquinoline | C6 (rat glioblastoma) | 25.6 (µg/mL) | [4] |

| 3 | 6,8-Dibromo-5-nitroquinoline | HT29 (human colon adenocarcinoma) | 26.2 | [5] |

| 4 | 6,8-Dibromo-5-nitroquinoline | HeLa (human cervical cancer) | 24.1 | [5] |

| 5 | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (human colon adenocarcinoma) | 15.0 | [5] |

Antimicrobial Activity

The quinoline scaffold is also a well-established pharmacophore in antimicrobial agents. Derivatives can exert their effects through mechanisms such as the inhibition of bacterial DNA gyrase and topoisomerase IV. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives against various microbial strains.

Table 2: Antimicrobial Activity of Representative Quinoline Derivatives

| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |

| 6 | A quinoline-sulfonamide hybrid | E. coli | 128 | |

| 7 | An oxazino quinoline derivative | S. epidermidis | - | |

| 8 | A 2-arylquinoline derivative | MRSA (ATCC 33591) | 3.0 | [6] |

| 9 | A 4-hydroxy-2-quinolone with a nonyl side chain | A. flavus | 1.05 | [7] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of derivatives from this compound and for the evaluation of their biological activity.

Synthesis Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

This protocol describes the synthesis of 4-amino-8-bromo-2-methylquinoline derivatives.

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., aniline, morpholine)

-

Solvent (e.g., ethanol, N,N-Dimethylformamide (DMF))

-

Base (e.g., potassium carbonate, triethylamine) (optional)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) plate and developing chamber

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

-

Add the desired amine (1.1-1.5 equivalents). If the amine is a salt, add a base (2-3 equivalents).

-

Heat the reaction mixture to reflux (typically 80-120 °C) and stir for the required time (monitor by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired 4-substituted-8-bromo-2-methylquinoline derivative.